Avoid misidentification of the oxidative degradant Imp-O3 (RRT 1.35, m/z 319.2) in Abacavir formulations. Use of uncharacterized analogs compromises ANDA submission data. Amk96VD45C is the authentic Abacavir N-Oxide reference standard.
- Enables selective UHPLC/LC-MS/MS quantification at ICH M7 thresholds (≤0.74 ppm)
- Validated for specificity, linearity, accuracy per CTD Module 3.2.S.4
- Supplied with full characterization data for immediate method implementation
Molecular FormulaC14H18N6O2
Molecular Weight302.33 g/mol
CAS No.1443421-70-2
Cat. No.B12750238
⚠ Attention: For research use only. Not for human or veterinary use.
Amk96VD45C (Abacavir N-Oxide, CAS 1443421-70-2): Impurity Reference Standard Procurement Guide for ANDA and QC Applications
Amk96VD45C (CAS 1443421-70-2) is chemically designated as Abacavir N-Oxide, (1S,4R)-[4-[2-Amino-6-(cyclopropylamino)-7-oxo-9H-purin-9-yl]-cyclopent-2-en-1-yl]methanol [1]. It is a recognized oxidative degradation product and potential genotoxic impurity of the HIV-1 nucleoside reverse transcriptase inhibitor (NRTI) Abacavir [2]. The compound is supplied as a characterized reference standard compliant with regulatory guidelines (ICH) for use in analytical method development, method validation (AMV), quality control (QC), and Abbreviated New Drug Application (ANDA) submissions [3].
✓Dedicated Abacavir N‑Oxide impurity reference standard
✓Supports method validation and system suitability (RRT 1.35)
✓Enables ICH M7 genotoxic impurity control strategy
[2] Prakash, A., Teotia, A. K., Farooqi, J. A., & Singh, G. N. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Chemistry, 55B(02), 213-219. View Source
Why Generic Abacavir Impurity Standards Cannot Substitute for Amk96VD45C in Regulated Analytical Workflows
Generic substitution in pharmaceutical impurity analysis is precluded by the distinct physicochemical and safety profiles of individual Abacavir-related substances. Amk96VD45C is the specific N-oxide degradant (Imp-O3, m/z 319.2) formed under oxidative stress, which carries a structural alert for genotoxicity (aza-aryl N-oxide), unlike process-related impurities such as the trans-isomer (Impurity D) or the descyclopropyl analog (Impurity C) [1][2]. Its chromatographic behavior is unique: it elutes at a relative retention time (RRT) of approximately 1.35 under validated UHPLC conditions, while the co-occurring oxidative impurity Imp-O1 elutes at RRT 0.74 and Imp-O2 at RRT 0.94, making selective quantification impossible without the authentic standard [3]. Procurement of an uncharacterized or incorrect analog directly compromises system suitability, peak identification, and the accurate quantification of this specific impurity at thresholds as low as 0.73–0.74 ppm mandated by ICH M7 guidelines for potentially genotoxic impurities [4].
Structural mismatch
Only Amk96VD45C carries the aza‑aryl N‑oxide group; process‑related impurities (trans‑isomer, descyclopropyl) lack this motif and its chromatographic behavior.
Chromatographic co‑elution risk
Generic standards cannot reproduce the specific RRT 1.35 resolution from Imp‑O2 (RRT 0.94); misidentification compromises system suitability.
ICH M7 threshold non‑compliance
Only the authentic standard supports quantification at the required LOQ ≤ 0.74 ppm; unvalidated analogs may fail regulatory acceptance criteria.
[1] Prakash, A., Teotia, A. K., Farooqi, J. A., & Singh, G. N. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Chemistry, 55B(02), 213-219. View Source
[2] Vukkum, P., Deshpande, G. R., Babu, J. M., Muralikrishna, R., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-922. View Source
[3] Vukkum, P., Deshpande, G. R., Babu, J. M., Muralikrishna, R., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-922. View Source
[4] Journal of Pharmaceutical Negative Results. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate antiviral drug at TTC level by liquid chromatography-mass spectrometry (LC-MS/MS). View Source
Quantitative Differentiation of Amk96VD45C Against Closest Abacavir Impurity Analogs
Mass Spectrometric Identification: Amk96VD45C (m/z 319.2) vs. Co-occurring Oxidative Degradants
Under oxidative forced degradation conditions, Abacavir sulfate produces three major unknown impurities. Amk96VD45C corresponds to Imp-O3 with an m/z of 319.20 (M+H), distinguishing it from Imp-O1 (m/z 303.20) and Imp-O2 (m/z 223.20). This mass difference of +16 Da relative to Imp-O1 is consistent with the N-oxide functional group, enabling unequivocal mass-based identification [1].
MS Identity (m/z)Direct head‑to‑head comparison
m/z 319.20vs303.20 (Imp‑O1)
Enables unambiguous N‑oxide identification in forced degradation studies.
+16 Da vs. Imp-O1; +96 Da vs. Imp-O2; +128 Da vs. Imp-A1
Conditions
LC-MS/MS analysis of forced oxidative degradation products of Abacavir sulfate
Why This Matters
The distinct m/z signature allows analytical labs to confirm the identity of Amk96VD45C as the specific N-oxide degradant and avoid misidentification with other co-eluting or structurally similar impurities during method validation.
[1] Rao, R. N., et al. (2011). Separation and characterization of forced degradation products of abacavir sulphate by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 279-285. View Source
In a validated stability-indicating UHPLC method, Amk96VD45C (Imp-O3) was resolved at a relative retention time (RRT) of 1.35 with respect to the Abacavir peak. The critical pair Imp-O2 and the known impurity Imp-B were separated with a resolution > 2.0, demonstrating that the standard is essential for establishing system suitability in the oxidative degradant region of the chromatogram [1].
Chromatographic RRTDirect head‑to‑head comparison
RRT 1.35
Reproduces pharmacopeial peak identification criterion for Abacavir N‑Oxide.
RRT shift of +0.35 relative to parent; +0.41 relative to nearest oxidative degradant (Imp-O2)
Conditions
Waters Acquity BEH C8, 50 mm × 2.1 mm, 1.7 μm; gradient mobile phase 0.10% v/v o-phosphoric acid in water/methanol; 0.40 mL/min
Why This Matters
This RRT value is a direct method parameter for peak identification. Procurement of Amk96VD45C enables laboratories to reproduce pharmacopeial or validated in-house methods that specify RRT 1.35 as the identification criterion for Abacavir N-Oxide.
[1] Vukkum, P., Deshpande, G. R., Babu, J. M., Muralikrishna, R., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-922. View Source
Genotoxic Structural Alert: Aza-Aryl N-Oxide Liability Requires Amk96VD45C as a Dedicated Reference for ICH M7 Control
Structural alert analysis classifies aza-aryl N-oxides, the functional group of Amk96VD45C, as potentially DNA-reactive (genotoxic) impurities. The parent Abacavir and its related substances (e.g., Descyclopropyl Abacavir, trans-Abacavir) lack this N-oxide motif and therefore do not trigger the same structural alert. The ICH M7 threshold of toxicological concern (TTC) mandates quantification of such impurities at levels as low as 1.5 µg/day, translating to method LOQs of ≤0.74 ppm relative to the API [1][2].
Structural Alert (ICH M7)Class‑level inference
Aza‑aryl N‑oxide: positive alert
Differentiates Amk96VD45C from non‑genotoxic process impurities.
Requires LOQ ≤ 0.74 ppm per ICH M7 TTC.
Genotoxic ImpurityICH M7Structural AlertQSAR
Evidence Dimension
Genotoxic structural alert classification
Target Compound Data
Aza-aryl N-oxide (positive structural alert for DNA reactivity)
Comparator Or Baseline
Abacavir parent, Descyclopropyl Abacavir, trans-Abacavir: no N-oxide alert (negative)
Quantified Difference
Qualitative difference in genotoxic potential; practical implication is a required LOQ of 0.73–0.74 ppm for Amk96VD45C vs. standard impurity limits of 0.1–0.3% for non-genotoxic analogs
Conditions
In silico structure-activity relationship (SAR) assessment per ICH M7 guidelines; analytical method validation for potentially genotoxic impurities
Why This Matters
The positive structural alert differentiates Amk96VD45C from the majority of Abacavir-related substances and imposes a stricter analytical control threshold. Its procurement as a dedicated, high-purity reference standard is a prerequisite for demonstrating ICH M7 compliance in regulatory submissions.
Genotoxic ImpurityICH M7Structural AlertQSAR
[1] Prakash, A., Teotia, A. K., Farooqi, J. A., & Singh, G. N. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Chemistry, 55B(02), 213-219. View Source
[2] Journal of Pharmaceutical Negative Results. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate antiviral drug at TTC level by liquid chromatography-mass spectrometry (LC-MS/MS). View Source
Oxidative Stress-Specific Formation: Amk96VD45C as a Definitive Marker for Peroxide-Mediated Degradation Pathways
Amk96VD45C (Imp-O3) is formed exclusively under oxidative stress conditions (3% H₂O₂) and is not produced during acid, base, thermal, or photolytic degradation of Abacavir. In contrast, Imp-A1 (m/z 191.2) forms specifically under acidic hydrolysis. This condition-specific formation establishes Amk96VD45C as a specific marker for oxidative degradation, with a formation yield of approximately 8.7% under accelerated peroxide-mediated oxidation over 72 hours [1][2].
Stress SpecificityDirect head‑to‑head comparison
Oxidative stress onlyvsno formation under acid/base/thermal/photolysis
Yield ~8.7% (72 h, 3% H₂O₂)
Specific marker for peroxide‑mediated degradation in shelf‑life studies.
Not a general degradation indicator; orthogonal to other stress impurities.
Condition-specific formation of degradation products
Target Compound Data
Amk96VD45C (Imp-O3): formed only under oxidative stress (3% H₂O₂); yield ~8.7% degradation at ambient temperature after 72 h
Comparator Or Baseline
Imp-A1: formed only under acidic hydrolysis (1N HCl, 80°C, 4 h); Abacavir parent: stable to base hydrolysis and thermal stress (105°C, 3 h); Imp-O2 formed only under oxidative stress with lower yield
Quantified Difference
Amk96VD45C is a specific oxidative marker; other degradation products map to distinct stress conditions—enabling orthogonal identification and forced degradation study design
The unique stress-condition specificity means that only Amk96VD45C can serve as the authentic reference standard for tracking oxidative shelf-life degradation of Abacavir API and finished dosage forms. No other Abacavir impurity standard can substitute for this purpose.
[1] Vukkum, P., Deshpande, G. R., Babu, J. M., Muralikrishna, R., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-922. View Source
[2] Pražáková, L., Fischer, J., Taylor, A., & Kubíčková, A. (2023). Comparison of Chemical and Electrochemical Approaches to Abacavir Oxidative Stability Testing. Sensors, 23(5), 2776. View Source
Electrochemical vs. Chemical Oxidation: Amk96VD45C Formation at pH 9 Distinguishes it as Product DP2 (RRT 0.45)
In a comparative study of electrochemical vs. chemical (3% H₂O₂) oxidation, abacavir degradation generated two products, DP1 (RRT 0.40) and DP2 (RRT 0.45), both identified by m/z 319.2. DP2 corresponds to Amk96VD45C and was formed at pH 9 on a boron-doped diamond electrode at +4.0 V, achieving 20% degradation within minutes vs. hours required for chemical oxidation. This demonstrates that Amk96VD45C is a key marker for both traditional and accelerated electrochemical stability testing [1]. Notably, DP1 and DP2 represent different isomeric or closely related N-oxide species formed under different pH conditions [1].
Degradation product identity and formation kinetics under electrochemical vs. chemical oxidation
Target Compound Data
DP2 (Amk96VD45C): m/z 319.2, RRT 0.45; formed electrochemically at pH 9 (BDD, +4.0 V) or via 3% H₂O₂
Comparator Or Baseline
DP1 (m/z 319.2, RRT 0.40): distinct N-oxide species or isomer formed under different pH; 20% abacavir degradation achieved electrochemically in minutes vs. hours with H₂O₂
Quantified Difference
Electrochemical degradation rate: ~20% in minutes vs. 8.7% in 72 h for chemical oxidation; DP1:DP2 ratio influenced by pH conditions
Conditions
Platinum and boron-doped diamond (BDD) electrodes; ammonium acetate electrolyte; pH 3–11; oxidation potential +1.15 V (Pt) to +4.0 V (BDD); comparison with 3% H₂O₂ chemical oxidation
Why This Matters
Amk96VD45C is the definitive reference standard for identifying the N-oxide degradation product(s) in both conventional chemical and emerging electrochemical stability protocols. The demonstration that Amk96VD45C (DP2) is formed alongside DP1 at distinct RRT values underscores that an authentic, well-characterized standard is required to correctly assign peaks, especially when pH-dependent isomeric differentiation is critical for method accuracy.
[1] Pražáková, L., Fischer, J., Taylor, A., & Kubíčková, A. (2023). Comparison of Chemical and Electrochemical Approaches to Abacavir Oxidative Stability Testing. Sensors, 23(5), 2776. View Source
Procurement Application Scenarios for Amk96VD45C (Abacavir N-Oxide Reference Standard)
Regulatory ANDA Submission: Method Validation for Oxidative Degradant Quantification
Generic pharmaceutical manufacturers pursuing ANDA approval for Abacavir Sulfate tablets must demonstrate adequate control of oxidative degradation products. Amk96VD45C is the essential reference standard for validating the LC-MS/MS or UHPLC method used to quantify Imp-O3 (RRT 1.35, m/z 319.2) at thresholds meeting ICH M7 TTC limits (≤1.5 µg/day) [1]. Its use directly supports the specificity, linearity, accuracy, and LOQ validation parameters required in Module 3.2.S.4 of the Common Technical Document (CTD) [2].
Stability Study and Shelf-Life Determination of Abacavir API or Solid Oral Dosage Forms
During long-term and accelerated ICH Q1A stability studies of Abacavir formulations, Amk96VD45C serves as the external reference standard for monitoring oxidative degradation trends. Because Amk96VD45C forms exclusively under oxidative conditions and not under thermal, humidity, or photolytic stress, its concentration increase over time is a specific, quantifiable indicator of peroxide-mediated degradation [3]. Utilizing the authentic standard ensures accurate mass balance calculations and prevents erroneous out-of-specification (OOS) investigations caused by peak misidentification.
Genotoxic Impurity Risk Assessment and ICH M7 Control Strategy Implementation
Amk96VD45C carries a structural alert for aza-aryl N-oxide genotoxicity. Pharmaceutical development teams require this characterized standard to perform impurity fate and purge studies, establish purge factors, and justify a control strategy (Options 1–4 of ICH M7) for the potential genotoxic impurity in the final drug product [4]. Quantitative data obtained using Amk96VD45C as the reference directly supports the scientific rationale in the regulatory submission to demonstrate that the impurity is controlled below the acceptable intake level [5].
Forced Degradation and Degradation Pathway Elucidation for API Process Development
In API process development, Amk96VD45C is the definitive marker for oxidative stress susceptibility. Using this standard, process chemists can identify whether oxidative degradation occurs during synthesis, crystallization, or storage of Abacavir intermediates and final API. The quantitative comparison of Imp-O3 levels across process variants enables data-driven selection of optimal manufacturing conditions—such as inert atmosphere processing—to minimize this specific degradant, directly impacting API purity and yield [6].
Application
Selection Property
Validation Focus
ANDA Oxidative Impurity Method Validation
RRT‑specific reference standard (1.35)
ICH M7 LOQ, specificity, and linearity validation
Stability & Shelf‑Life Studies
Oxidative stress‑specific marker
Peroxide‑mediated degradation quantification
Genotoxic Impurity Control Strategy
Aza‑aryl N‑oxide structural alert
ICH M7 option 3/4 purge factor studies
Forced Degradation Pathway Elucidation
Condition‑specific formation marker
Process optimization for oxidative susceptibility
[1] Vukkum, P., Deshpande, G. R., Babu, J. M., Muralikrishna, R., & Jagu, P. (2012). Stress Degradation Behavior of Abacavir Sulfate and Development of a Suitable Stability-Indicating UHPLC Method for the Determination of Abacavir, its Related Substances, and Degradation Products. Scientia Pharmaceutica, 80(4), 903-922. View Source
[3] Pražáková, L., Fischer, J., Taylor, A., & Kubíčková, A. (2023). Comparison of Chemical and Electrochemical Approaches to Abacavir Oxidative Stability Testing. Sensors, 23(5), 2776. View Source
[4] Prakash, A., Teotia, A. K., Farooqi, J. A., & Singh, G. N. (2016). Forced degradation study of abacavir sulfate under the frame of genotoxic impurity. Indian Journal of Chemistry, 55B(02), 213-219. View Source
[5] Journal of Pharmaceutical Negative Results. (2022). Toxicity estimation using QSAR methodology and analytical approach for the accurate determination of two potential genotoxic impurities in Abacavir Sulfate antiviral drug at TTC level by liquid chromatography-mass spectrometry (LC-MS/MS). View Source
[6] Rao, R. N., et al. (2011). Separation and characterization of forced degradation products of abacavir sulphate by LC–MS/MS. Journal of Pharmaceutical and Biomedical Analysis, 54(2), 279-285. View Source
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